Bienvenue dans la boutique en ligne BenchChem!

[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Physicochemical profiling Ionization state Medicinal chemistry

[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353976-59-6, IUPAC: 2-[[4-[benzyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid) is a synthetic N-substituted cyclohexylglycine derivative with molecular formula C18H26N2O2 and molecular weight 302.41 g/mol. It belongs to a class of constrained amino acid analogs featuring a 1,4-diaminocyclohexane core bearing a benzyl-cyclopropyl tertiary amine and a glycine side chain, which positions it as a versatile intermediate for medicinal chemistry and peptide mimetic research.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
Cat. No. B7928843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC(=O)O)N(CC2=CC=CC=C2)C3CC3
InChIInChI=1S/C18H26N2O2/c21-18(22)12-19-15-6-8-16(9-7-15)20(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2,(H,21,22)
InChIKeyIBRYHHGTBXDBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353976-59-6) Requires Direct Evaluation for Procurement


[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353976-59-6, IUPAC: 2-[[4-[benzyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid) is a synthetic N-substituted cyclohexylglycine derivative with molecular formula C18H26N2O2 and molecular weight 302.41 g/mol . It belongs to a class of constrained amino acid analogs featuring a 1,4-diaminocyclohexane core bearing a benzyl-cyclopropyl tertiary amine and a glycine side chain, which positions it as a versatile intermediate for medicinal chemistry and peptide mimetic research . The compound is commercially available from multiple suppliers in purities of 95% to 98%, and carries GHS07 hazard labeling (H302, H315, H319, H335) .

Why Generic Substitution Fails for [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid


Simplistic substitution of [4-(benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid with seemingly related N-cyclohexylglycine derivatives introduces measurable differences in ionization state, steric accessibility, and synthetic utility that undermine experimental reproducibility. The 4-position attachment of the diamino scaffold defines a specific spatial orientation of the glycine moiety relative to the benzyl-cyclopropyl pharmacophore, and even a positional isomer shift to the 2-position alters the computed pKa by approximately 0.13 log units (2.35 versus 2.22) . Furthermore, replacement of the free carboxylic acid with an acetamide (CAS 1353965-44-2) eliminates the ionizable handle required for salt formation and aqueous solubility modulation, while the Cbz-protected analog (CAS 1353981-93-7) carries a 14.5% higher molecular weight and a 62.3 °C higher predicted boiling point, altering its physical handling and purification behavior . These quantifiable physicochemical divergences mean that in-class analogs cannot be interchanged without re-optimizing reaction conditions, chromatographic methods, and biological assay parameters.

Quantitative Differentiation Evidence for [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid


Regioisomeric pKa Differentiation: 4-Position Versus 2-Position Substitution

The target compound, substituted at the 4-position of the cyclohexyl ring, exhibits a predicted acid dissociation constant (pKa) of 2.35±0.10, compared with 2.22±0.10 for the regioisomeric 2-substituted analog (CAS 1353968-73-6) . This 0.13-unit pKa elevation indicates that at physiological pH (7.4) the target compound exists to a measurably greater extent in the carboxylate form, which can influence solubility, membrane permeability, and salt-forming propensity relative to the 2-isomer.

Physicochemical profiling Ionization state Medicinal chemistry

Functional Group Advantage: Free Carboxylic Acid Versus Acetamide in Downstream Conjugation

The target compound incorporates a free glycine carboxylic acid moiety (exact mass 302.199432 Da) . Its closest amide analog, 2-amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide (CAS 1353965-44-2, MW 301.43), replaces the carboxylic –OH with an –NH2 group, transforming the C-terminus from an electrophilic acyl donor into a nucleophilic amine [1]. This functional group switch fundamentally alters the compound's reactivity profile: the carboxylic acid can be directly activated (e.g., HATU, EDC) for amide bond formation, whereas the acetamide analog requires an additional deprotection or activation step to serve as an acylating agent. The target's XLogP3 of approximately 2.63 also differs from the acetamide analog's computed XLogP3 of 2.1 [1], indicating greater lipophilicity that may favor membrane passage in cell-based assays.

Peptide coupling Bioconjugation Synthetic intermediate

Molecular Weight and Boiling Point Differentiation from Cbz-Protected Analog

The target compound (MW 302.41, predicted boiling point 464.7±45.0 °C) is significantly lighter and more volatile than its N-Cbz-protected counterpart, [4-(benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353981-93-7, MW 346.43, predicted boiling point 527.0±50.0 °C) . The 44.0 Da increase in molecular weight (+14.5%) and the 62.3 °C elevation in boiling point of the Cbz analog reflect the added benzyloxycarbonyl protecting group. Additionally, the predicted density rises from 1.16±0.1 g/cm³ to 1.24±0.1 g/cm³. These differences directly impact chromatographic retention times (reversed-phase HPLC), distillation feasibility, and mass spectrometry detection limits.

Synthetic accessibility Purification Protecting group strategy

Stereochemical Definition: Racemic Mixture Versus Single Enantiomer Availability

The target compound CAS 1353976-59-6 is supplied as a racemic mixture (no defined stereochemistry in the canonical SMILES: O=C(O)CNC1CCC(N(CC2=CC=CC=C2)C2CC2)CC1) . A single enantiomer variant, (1R,4R)-[4-(benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, is listed separately by Fluorochem with a distinct product code . The trans-1,4-diaminocyclohexane core presents two chiral centers; the racemate contains a 1:1 mixture of (1R,4R) and (1S,4S) enantiomers. Procurement of the racemate offers a cost advantage and is sufficient for achiral downstream transformations, whereas the enantiopure form is mandatory for stereospecific biological target engagement.

Chiral resolution Enantiopure synthesis Pharmacological consistency

Purity Specification and Vendor Supply Chain Benchmarking

The target compound is available at 98% purity from Leyan (product code 1776098) and at 95%+ purity from Fluorochem (product code F084473) , with the Fluorochem listing including full GHS hazard classification (H302, H315, H319, H335) and SDS documentation. The 2-positional isomer (CAS 1353968-73-6) is also stocked at 98% purity by Leyan , but the CymitQuimica listing for the target 4-isomer is marked "Discontinued" , indicating that not all vendors maintain active inventory. The presence of an MDL number (MFCD21095962) and multiple active supplier SKUs provides a minimum of two-source procurement redundancy, which is a critical risk-mitigation factor for long-term research programs.

Quality control Supply chain reliability Procurement standardization

Optimal Application Scenarios for [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Based on Quantitative Evidence


Medicinal Chemistry Scaffold Derivatization Requiring a Free Carboxylic Acid Handle

When the research objective involves direct amide coupling of a cyclohexylglycine scaffold to a target amine-containing pharmacophore, the free carboxylic acid of [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (pKa 2.35 ) permits one-step activation with standard coupling reagents (HATU, EDC/HOBt). The 4-position regioisomer, distinct from the 2-isomer (pKa 2.22 ), provides a 1,4-diaminocyclohexane geometry that projects the glycine moiety linearly away from the benzyl-cyclopropyl substituent, a topological feature exploitable in structure-based drug design.

Parallel Library Synthesis Where Unprotected Secondary Amine Enables Immediate Diversification

Unlike the Cbz-protected analog (CAS 1353981-93-7, MW 346.43, BP 527.0±50.0 °C ), the target compound bears a free secondary amine ready for reductive amination, sulfonylation, or urea formation without a prior hydrogenolysis step. The 44 Da lower molecular weight and 62 °C lower boiling point simplify LC-MS monitoring and reduce purification burden in high-throughput parallel synthesis workflows.

Physicochemical Profiling Studies Comparing Regioisomeric Cyclohexylglycine Analogs

The 0.13-unit pKa difference between the 4-substituted target compound and the 2-substituted isomer provides a measurable parameter for systematic investigation of how the point of attachment on the cyclohexane ring influences ionization-dependent properties such as logD, aqueous solubility, and permeability. Procurement of both regioisomers (each available at ≥95% purity from multiple vendors ) enables controlled head-to-head comparative studies.

Peptide Mimetic Synthesis Requiring a Conformationally Constrained Glycine Surrogate

The trans-1,4-diaminocyclohexane core imposes conformational restriction on the glycine residue, making [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid suitable as a constrained amino acid building block in peptide mimetic design. The benzyl-cyclopropyl N-substituent contributes both steric bulk and a UV-active chromophore (λmax ~254 nm) that facilitates HPLC tracking during solid-phase peptide synthesis, a practical advantage over the N-methyl analog (CAS 1353958-83-4) which lacks the benzyl chromophore .

Quote Request

Request a Quote for [4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.